molecular formula C20H20ClFN2O4S B2821276 1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 894924-43-7

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2821276
CAS No.: 894924-43-7
M. Wt: 438.9
InChI Key: ZWXUTLOGLKOPQH-UHFFFAOYSA-N
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Description

The compound 1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide features a tetrahydrothienoimidazolone core modified with a 5,5-dioxide group. Its structure includes two key substituents:

  • A 4-ethoxyphenyl group at the 3-position, contributing electron-donating properties via the ethoxy moiety, which may improve solubility.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O4S/c1-2-28-14-8-6-13(7-9-14)24-19-12-29(26,27)11-18(19)23(20(24)25)10-15-16(21)4-3-5-17(15)22/h3-9,18-19H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUTLOGLKOPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₈ClF N₂O₃S
  • Molecular Weight : 396.87 g/mol

The presence of the chloro and fluoro substituents is significant for its biological interactions.

Research indicates that this compound exhibits activity against several biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer pathways, particularly protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling and proliferation.
  • Anticancer Activity : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineEffect/OutcomeReference
Enzyme InhibitionPTP1BIC50 = 1.7 µM
Anticancer ActivityMCF-7 (breast cancer)Induces apoptosis
CytotoxicityVarious cancer cell linesCell viability reduction observed
Glucose UptakeL6 muscle cellsIncreased by 15%

Case Study 1: Anticancer Efficacy

A study conducted by Fayad et al. (2019) explored the anticancer properties of the compound through screening against multicellular spheroids. The results indicated a significant reduction in tumor growth compared to control groups, suggesting that the compound effectively penetrates tumor tissues and exerts cytotoxic effects.

Case Study 2: Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions of the compound with PTPs. The study revealed that specific modifications to the compound's structure enhanced its inhibitory potency against PTP1B, suggesting a structure-activity relationship that could guide future drug design efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the tetrahydrothienoimidazolone 5,5-dioxide core but differ in substituents:

A. 1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (, CAS: 630065-37-1)
  • Substituents :
    • 1-position: 4-Ethoxyphenyl (electron-donating ethoxy group).
    • 3-position: Phenyl (simple aromatic ring).
  • Molecular Formula : C₁₇H₁₅ClN₂O₃S.
  • Molar Mass : 362.83 g/mol.
  • Properties : Moderate solubility due to ethoxy; chlorine enhances stability.
B. 1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (, CAS: 537680-82-3)
  • Substituents :
    • 1-position: 2-Chlorophenyl (ortho-Cl introduces steric hindrance).
    • 3-position: Phenyl.
  • Molecular Formula : C₁₇H₁₅ClN₂O₃S.
  • Molar Mass : 362.83 g/mol.
  • Properties : Ortho-chlorine may restrict molecular rotation, affecting conformational flexibility.
Target Compound
  • Substituents :
    • 1-position: 2-Chloro-6-fluorobenzyl (halogen-rich benzyl group).
    • 3-position: 4-Ethoxyphenyl.
  • Molecular Formula : ~C₁₈H₁₅ClFN₂O₃S (inferred).
  • Molar Mass : ~397.83 g/mol (estimated).
  • Properties :
    • Increased lipophilicity due to Cl/F substitution.
    • Ethoxy group balances solubility.
    • Benzyl group may enhance membrane permeability compared to phenyl analogs.

Key Differences and Implications

Property Target Compound Compound Compound
Substituent Effects Dual Cl/F enhances reactivity Ethoxy improves solubility Ortho-Cl causes steric effects
Molar Mass ~397.83 g/mol 362.83 g/mol 362.83 g/mol
Lipophilicity High (Cl/F) Moderate (Cl/ethoxy) Moderate (Cl)
Synthetic Complexity Likely higher (multiple halogens) Standard Standard

Research Findings and Trends

  • Halogenation : The addition of fluorine in the target compound may improve metabolic stability and target affinity compared to chlorine-only analogs, as seen in fluorinated pharmaceuticals .
  • Benzyl vs.
  • Safety Considerations : Analogous compounds () emphasize handling precautions (e.g., P201, P210 codes), suggesting similar guidelines apply to the target compound due to halogen content .

Q & A

Q. What are the critical reaction parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of temperature, solvent polarity, and catalyst selection. Polar solvents (e.g., DMF or ethanol) enhance reaction rates, while acidic catalysts improve cyclization efficiency. Multi-step protocols often involve imidazole ring formation followed by sulfone oxidation. Reaction yields are sensitive to stoichiometric ratios of precursors like 2-chloro-6-fluorobenzyl halides and 4-ethoxyphenyl intermediates .

Q. Which spectroscopic methods are most reliable for structural confirmation?

A combination of 1H^1H/13C^{13}C NMR (to verify substituent positions), IR (to confirm sulfone and imidazole functional groups), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography is recommended for resolving stereochemical ambiguities in the tetrahydrothienoimidazole core .

Q. How should researchers design preliminary biological activity assays for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria.
  • Enzyme inhibition : Target kinases or cytochrome P450 isoforms due to the imidazole moiety.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Systematically modify substituents (e.g., replace chlorine with fluorine or vary ethoxy group position) and compare bioactivity. For example:

  • The 2-chloro-6-fluorobenzyl group may enhance lipid membrane penetration.
  • The 4-ethoxyphenyl moiety could influence receptor binding affinity. Use analogs like thiazolo[3,2-b]triazoles () as benchmarks .

Q. What strategies resolve contradictions in synthetic yields reported under varying conditions?

Apply design of experiments (DoE) to isolate critical factors:

  • Solvent effects : Compare polar aprotic vs. protic solvents in cyclization steps.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄).
  • Temperature gradients : Optimize reflux vs. room-temperature reactions .

Q. How can computational modeling predict binding modes with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Focus on:

  • Hydrophobic interactions : Between the benzyl group and protein pockets.
  • Hydrogen bonding : Sulfone oxygen atoms with catalytic residues. Validate predictions with mutagenesis or competitive binding assays .

Q. What advanced techniques address spectral data discrepancies (e.g., overlapping NMR signals)?

  • Use 2D NMR (COSY, HSQC) to resolve proton-proton coupling in the thienoimidazole core.
  • Isotopic labeling (15N^{15}N-imidazole) can clarify nitrogen environments.
  • Single-crystal XRD is definitive for assigning regiochemistry in complex derivatives .

Methodological Notes

  • Synthesis Optimization Table

    ParameterOptimal RangeImpact on Yield
    SolventEthanol/THF±15% purity
    CatalystH₂SO₄ (0.1 M)+20% yield
    Temp.70–80°CPrevents side reactions
  • Biological Activity Trends

    Substituent ModificationObserved Effect
    Chlorine → FluorineIncreased antimicrobial potency
    Ethoxy → MethoxyReduced cytotoxicity

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